

Application Notes and Protocols for SAR103168 in In Vivo Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor demonstrating significant preclinical anti-leukemic activity. It belongs to the pyrido[2,3-d]pyrimidine subclass of compounds. In preclinical studies, **SAR103168** has shown efficacy in murine xenograft models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), impairing tumor growth and inducing tumor regression.[1] These application notes provide a comprehensive overview of the use of **SAR103168** in in vivo xenograft models, including its mechanism of action, experimental protocols, and available efficacy data.

Mechanism of Action

SAR103168 exerts its anti-tumor effects by inhibiting a range of tyrosine kinases crucial for cancer cell proliferation, survival, and angiogenesis.[1][2] Its primary targets include:

- Src Family Kinases: **SAR103168** is a potent inhibitor of the entire Src kinase family.
- Abl Kinase: The compound also inhibits Abl kinase.
- Angiogenic Receptor Tyrosine Kinases: SAR103168 targets key receptors involved in tumor angiogenesis, including:
 - Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)



- o Tie2
- Platelet-Derived Growth Factor Receptor (PDGFR)
- Fibroblast Growth Factor Receptors (FGFR1 and FGFR3)
- Epidermal Growth Factor Receptor (EGFR)

By inhibiting these kinases, **SAR103168** disrupts downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK, and has been shown to inhibit the phosphorylation of STAT5 in AML cells.[1] This multi-targeted approach leads to the inhibition of proliferation and induction of apoptosis in leukemic cells.[1][2]

Signaling Pathway Diagrams

Caption: Mechanism of action of SAR103168.

Data Presentation

Preclinical studies have demonstrated the in vivo efficacy of **SAR103168** in several AML and CML xenograft models. Administration of **SAR103168** resulted in the impairment of tumor growth and induction of tumor regression.[1]

Cell Line	Cancer Type	Mouse Model	SAR103168 Efficacy
KG1	Acute Myeloid Leukemia	SCID	Potent anti-tumor activity
EOL-1	Acute Myeloid Leukemia	SCID	Potent anti-tumor activity
Kasumi-1	Acute Myeloid Leukemia	SCID	Potent anti-tumor activity
CTV1	Acute Myeloid Leukemia	SCID	Potent anti-tumor activity
K562	Chronic Myeloid Leukemia	SCID	Potent anti-tumor activity



SCID: Severe Combined Immunodeficiency

While specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume curves) are not readily available in the public domain, the qualitative evidence strongly supports the anti-tumor activity of **SAR103168** in these models.[1]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo xenograft studies with **SAR103168**. These should be adapted based on specific experimental goals and institutional guidelines.

Cell Culture and Preparation

- Cell Lines: KG1, EOL-1, Kasumi-1, CTV1 (AML), or K562 (CML) cells should be obtained from a reputable cell bank.
- Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cell Viability: Before injection, assess cell viability using a method such as trypan blue exclusion. Viability should be >90%.
- Cell Suspension: Resuspend the required number of cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) for injection.

Xenograft Model Establishment

Caption: Experimental workflow for xenograft studies.

- Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended for establishing AML and CML xenografts.
- Cell Inoculation: Subcutaneously inject 5-10 x 10 $^{\circ}$ 6 cells in a volume of 100-200 μ L into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x



Width^2) / 2.

• Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

SAR103168 Administration

Formulation:

- Intravenous (IV) Formulation: While the specific vehicle used in preclinical studies is not detailed in available literature, a common approach for similar compounds is to dissolve them in a vehicle such as a mixture of Solutol® HS15 and Ethanol. For the clinical trial,
 SAR103168 was formulated as a concentrate for solution for infusion in vials containing 60 mg of SAR103168 in 3 mL of Solutol® HS15/Ethanol 75/25 (w/w) mixture. This concentrate was then diluted for infusion.
- Oral (PO) Formulation: A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) or a solution in a mixture such as PEG400.

Dosage and Schedule:

- Effective Doses: Preclinical studies have identified the following as active doses in various tumor models:
 - Intravenous (IV): 16.7 mg/kg
 - Oral (PO): 2 x 40 mg/kg (twice daily)
- Administration:
 - IV: Administer the formulated **SAR103168** via tail vein injection.
 - PO: Administer the formulated SAR103168 using oral gavage.
- Treatment Schedule: The treatment schedule should be defined based on the experimental design (e.g., daily, every other day) for a specified duration.



Efficacy Assessment

- Tumor Volume: Continue to measure tumor volume throughout the study.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors.
- Tumor Weight: Measure the weight of the excised tumors.
- Further Analysis: Tumors can be processed for further analysis, such as immunohistochemistry or western blotting, to assess the in-vivo effects of SAR103168 on its molecular targets.

Conclusion

SAR103168 is a promising multi-targeted kinase inhibitor with demonstrated preclinical efficacy in AML and CML xenograft models. The provided protocols and information are intended to guide researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of cell line, animal model, and drug formulation, is critical for obtaining robust and reproducible results.

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